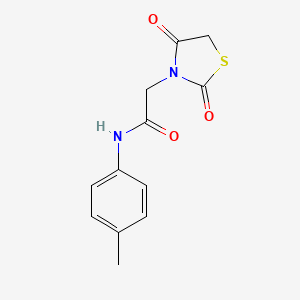
2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide, also known as DMMA, is a chemical compound that has been widely studied for its potential use in medicinal chemistry. This compound has shown promising results in various scientific research applications, including as an anti-inflammatory and anti-cancer agent.
Wirkmechanismus
2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide exerts its anti-inflammatory and anti-cancer effects through multiple mechanisms. It has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism and has been shown to have anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inhibit the production of reactive oxygen species (ROS), and increase the activity of antioxidant enzymes. This compound has also been shown to reduce the levels of inflammatory markers, such as C-reactive protein (CRP) and interleukin-6 (IL-6), in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. It has been extensively studied for its potential use in medicinal chemistry, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, its efficacy and toxicity in humans have not been fully evaluated.
Zukünftige Richtungen
There are several future directions for the study of 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to evaluate the efficacy and toxicity of this compound in human clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of inflammatory and cancerous diseases. Finally, this compound can be modified to develop new compounds with improved efficacy and reduced toxicity.
Synthesemethoden
2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide can be synthesized through a multi-step process starting from the reaction of 2-mercaptoacetic acid with methyl 4-bromobenzoate, followed by the reaction of the resulting compound with 2-aminothiophenol. The final product is obtained through the reaction of the intermediate compound with 4-methylphenylacetyl chloride. The synthesis of this compound has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide has been extensively studied for its potential use in medicinal chemistry. It has been shown to have anti-inflammatory and anti-cancer properties. This compound has been tested in vitro and in vivo for its anti-inflammatory activity, and it has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. This compound has also been tested as an anti-cancer agent, and it has been found to induce apoptosis in cancer cells, inhibit cancer cell proliferation, and suppress tumor growth in animal models.
Eigenschaften
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-8-2-4-9(5-3-8)13-10(15)6-14-11(16)7-18-12(14)17/h2-5H,6-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLJLLIWGNDQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)CSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2712145.png)


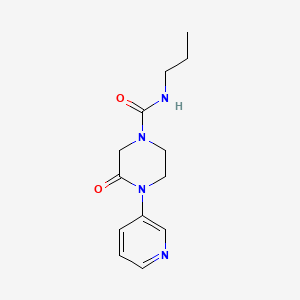
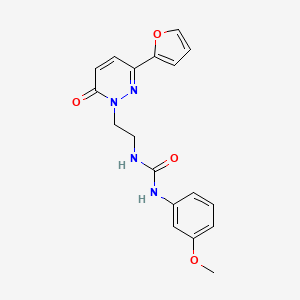
![N-(2-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2712158.png)
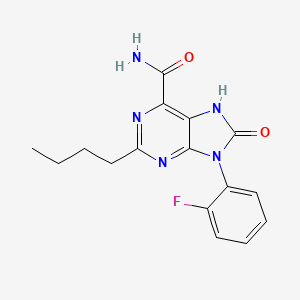
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)acetamide;hydrochloride](/img/structure/B2712162.png)

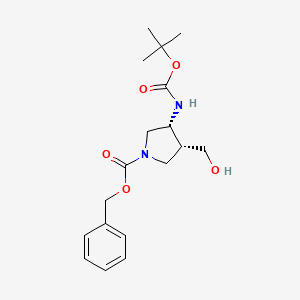
![N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(naphthalen-1-yloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2712166.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2712168.png)